2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene
Description
Contextualization of Fluorene (B118485) Derivatives in Advanced Materials Science and Organic Electronics Research
Fluorene derivatives represent a cornerstone class of organic π-conjugated materials that have garnered significant interest in advanced materials science and organic electronics. mdpi.com Their rigid, planar biphenyl (B1667301) structure, bridged by a carbon atom, provides a robust and highly fluorescent core with excellent thermal stability and charge transport properties. mdpi.comnih.gov These characteristics make them promising candidates for a wide range of applications, including as emitters and hosts in organic light-emitting diodes (OLEDs), as active materials in organic field-effect transistors (OFETs), and as components in organic photovoltaics (OPVs). mdpi.comtandfonline.comrsc.org
The versatility of the fluorene core lies in its amenability to chemical modification, particularly at the C-2, C-7, and C-9 positions. mdpi.com Introducing various functional groups allows for the precise tuning of its electronic and photophysical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, absorption and emission wavelengths, and charge carrier mobility. tandfonline.comtandfonline.comresearchgate.net This tunability is crucial for optimizing device performance in organic electronics, enabling the development of materials with tailored bandgaps, enhanced emission efficiencies, and improved charge transport characteristics. rsc.orgtandfonline.com Researchers have successfully synthesized a vast library of fluorene-based small molecules, oligomers, and polymers, demonstrating their potential as building blocks for next-generation electronic and optoelectronic devices. nih.govtandfonline.com
Significance of Multifunctionalization on the Fluorene Core: The Case of 2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene
The compound this compound is a prime example of how multifunctionalization of the fluorene core can yield a molecule with specific, desirable properties for materials synthesis. Each functional group—the bromo, the gem-dimethyl, and the nitro groups—imparts distinct characteristics to the molecule.
9,9-dimethyl Group : The two methyl groups at the C-9 position serve a critical structural role. They increase the solubility of the molecule in common organic solvents, which is advantageous for solution-based processing of electronic devices. chemicalbook.com Furthermore, they induce steric hindrance that helps to prevent intermolecular aggregation (π-stacking), which can otherwise lead to quenching of fluorescence and reduced device efficiency in the solid state. This substitution enhances the molecule's thermal and morphological stability.
2-Bromo Group : The bromine atom at the C-2 position is a versatile synthetic handle. As a good leaving group, it facilitates a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the straightforward extension of the π-conjugated system by linking the fluorene core to other aromatic units, a common strategy for building more complex organic semiconductors. sigmaaldrich.com
7-Nitro Group : The nitro group (NO₂) at the C-7 position is a potent electron-withdrawing group. vulcanchem.com Its presence significantly lowers the LUMO energy level of the fluorene system, transforming the molecule into an electron-accepting moiety. nih.gov This "push-pull" architecture, created by the electron-donating potential of the fluorene core and the electron-withdrawing nitro group, is fundamental in designing materials for applications such as nonlinear optics (NLO). nih.gov This electronic asymmetry facilitates intramolecular charge transfer (ICT), a process that is key to the photophysical properties of many advanced materials. nih.gov
The strategic placement of these three distinct functional groups makes this compound a highly valuable intermediate in organic synthesis.
Research Trajectories and Academic Objectives for this compound
Research involving this compound is primarily focused on its use as a precursor for the synthesis of more complex, functional organic materials. The academic objectives are centered on creating novel molecules with precisely engineered optoelectronic properties.
One major research trajectory involves using this compound to synthesize donor-π-acceptor (D-π-A) type chromophores. nih.gov In this context, the nitro-functionalized fluorene acts as the acceptor unit. The bromo position serves as a reactive site to attach various electron-donating groups through a π-conjugated bridge. The goal is to develop materials with large second-order nonlinear optical (NLO) responses, which are sought after for applications in optical switching, data storage, and telecommunications. nih.gov
Another significant area of investigation is the development of novel host and emitter materials for OLEDs. By chemically modifying the bromo position, researchers can synthesize molecules that emit light at different wavelengths, from the blue to the red part of the spectrum. The intrinsic properties of the fluorene core, such as high photoluminescence quantum yield, combined with the electronic modifications introduced by the nitro and bromo groups, allow for the creation of efficient and stable emitters.
Furthermore, this compound serves as a building block for synthesizing polymers and small molecules for OFETs and OPVs. The electron-accepting nature of the 7-nitrofluorene unit makes it a candidate for n-type semiconductor materials, which are essential for fabricating complementary logic circuits and efficient solar cells. The overarching academic objective is to establish clear structure-property relationships, enabling the rational design of fluorene-based materials that can overcome current challenges in organic electronics, such as device stability, efficiency, and operational lifetime.
Compound Properties and Synthesis Data
The following tables summarize key properties of this compound and related synthesis information.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 28320-33-4 chemicalbook.comchemicalbook.com |
| Molecular Formula | C₁₅H₁₂BrNO₂ chemicalbook.combldpharm.com |
| Molecular Weight | 318.17 g/mol chemicalbook.comcymitquimica.com |
| Appearance | Powder to crystal |
| Storage | Keep in a dark place, sealed in dry, room temperature. bldpharm.com |
Table 2: Comparison of Synthetic Routes for Functionalized Fluorenes
| Parameter | Description |
|---|---|
| Starting Material | Synthesis often begins with 9,9-Dimethylfluorene. chemicalbook.com |
| Bromination | of the bromo group can be achieved using reagents like N-Bromosuccinimide or elemental bromine. orgsyn.org |
| Nitration | The nitro group is typically introduced via electrophilic aromatic substitution using a nitrating agent such as a mixture of nitric acid and acetic anhydride. vulcanchem.com This method is noted for preventing over-nitration and achieving high yields. vulcanchem.com |
| Use as Intermediate | The bromo group is often used for subsequent nucleophilic substitution or cross-coupling reactions to build more complex molecules. For instance, it can be substituted with a cyano group (CN) using CuCN, which can then be further modified. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C15H12BrNO2 |
|---|---|
Molecular Weight |
318.16 g/mol |
IUPAC Name |
2-bromo-9,9-dimethyl-7-nitrofluorene |
InChI |
InChI=1S/C15H12BrNO2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17(18)19)8-14(12)15/h3-8H,1-2H3 |
InChI Key |
FGCLDUHOOBABTQ-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)Br)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)Br)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Construction of the 9,9-Dimethylfluorene Scaffold
A critical structural feature of the target molecule is the gem-dimethyl group at the C-9 position. This substitution prevents oxidation to fluorenone and enhances both the thermal and photostability of the molecule. nih.gov The construction of this scaffold is typically achieved through the alkylation of a fluorene (B118485) precursor.
The methylene (B1212753) bridge at the C-9 position of fluorene is acidic, allowing for deprotonation by a suitable base to form a carbanion, which can then be alkylated. Various methods have been developed to introduce two methyl groups at this position. researchgate.net
One common strategy involves the use of a strong base to deprotonate the fluorene, followed by reaction with a methylating agent like methyl iodide. google.com For instance, 2-bromofluorene (B47209) can be dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO), and upon the addition of potassium hydroxide (B78521), it can be successfully methylated using methyl iodide. google.com Another approach utilizes alternative methylating agents to avoid hazardous reagents like methyl iodide. A patented method describes the use of dimethyl carbonate as the methylating agent in the presence of a base such as sodium hydride or potassium tert-butoxide, which is considered a more environmentally friendly option. google.com These reactions are typically carried out in organic solvents like DMF, DMSO, or tetrahydrofuran. google.com
| Precursor | Methylating Agent | Base | Solvent | Reference |
|---|---|---|---|---|
| 2-Bromofluorene | Methyl Iodide | Potassium Hydroxide | DMSO | google.com |
| Fluorene | Dimethyl Carbonate | Sodium Hydride or Potassium tert-butoxide | DMF or DMSO | google.com |
| Fluorene | Alcohols | t-BuOK | Not Specified | researchgate.net |
The synthesis of 2-bromofluorene is a fundamental step in many of the pathways leading to the target compound. It is a widely used intermediate for OLED materials and other fine chemicals. guidechem.comchemicalbook.com The most common method for its preparation is the electrophilic bromination of fluorene.
Several protocols exist, often employing N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent. guidechem.comchemicalbook.com For example, fluorene can be reacted with NBS in propylene (B89431) carbonate. chemicalbook.comchemicalbook.comchemdad.com The reaction conditions, such as temperature and the molar ratio of reactants, can be optimized to favor the synthesis of 2-bromofluorene over the di-substituted product, 2,7-dibromofluorene. chemicalbook.comchemdad.com Another reported method involves heating fluorene with NBS in ethyl acrylate. guidechem.com Alternatively, elemental bromine can be used as the brominating agent. guidechem.com
| Brominating Agent | Solvent | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Ethyl Acrylate | Heated to 60°C, then cooled | 71-82% | guidechem.com |
| N-Bromosuccinimide (NBS) | Propylene Carbonate | Heated to 60°C, then cooled | 95% | chemicalbook.com |
| Bromine (Br₂) | Water with Sulfuric Acid | Room temperature for 5 hours | Not Specified | guidechem.com |
| Dibromohydantoin | Propylene Carbonate | Heated to 85°C | Not Specified | google.com |
Regioselective Functionalization of the Fluorene Core
With the fluorene scaffold in hand, the next critical phase is the precise introduction of the bromo and nitro groups at the desired positions. The electronic properties of the fluorene ring direct electrophilic substitution primarily to the C-2 and C-7 positions, which are the most electron-rich.
The bromination of the 9,9-dimethylfluorene core is a key step in one of the primary synthetic routes. The reaction introduces a bromine atom, typically at the C-2 position, which then directs the subsequent nitration. The synthesis of 2,7-dibromo-9,9-dimethyl-9H-fluorene is a well-documented process that proceeds from 9,9-dimethylfluorene, indicating the susceptibility of the C-2 and C-7 positions to bromination. researchgate.net In a multi-step synthesis starting from 9,9-dimethylfluorene, bromination with Br₂ is performed prior to nitration, yielding the brominated intermediate. chemicalbook.com
The introduction of a nitro group onto the fluorene ring is achieved through electrophilic aromatic nitration. The regioselectivity of this reaction is highly dependent on the substituents already present on the ring. For the synthesis of the target compound, the goal is to introduce a nitro group at the C-7 position.
Research has shown that the nitration of 2-bromo-9,9-dimethylfluorene (B1278457) can proceed with excellent yield and regioselectivity. acs.org Using a nitrating agent under mild conditions results in 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene in 94% yield. acs.org This high regioselectivity is attributed to the directing effects of the existing bromo and dimethyl-substituted alkyl groups. Alternatively, a synthetic pathway can begin with the nitration of 9,9-dimethylfluorene to produce 9,9-dimethyl-2-nitrofluorene, which is then subsequently brominated. nih.gov
Convergent and Divergent Synthetic Routes to this compound
Route A: Alkylation → Bromination → Nitration This route begins with the commercially available fluorene, which is first alkylated to form 9,9-dimethylfluorene. google.com This intermediate is then subjected to regioselective bromination to yield 2-bromo-9,9-dimethylfluorene. The final step is the regioselective nitration of this brominated intermediate, which has been shown to produce this compound in high yield. acs.org
Route B: Bromination → Alkylation → Nitration In this alternative pathway, fluorene is first brominated to give 2-bromofluorene. google.comguidechem.com This precursor is then alkylated at the C-9 position with two methyl groups to form 2-bromo-9,9-dimethylfluorene. google.com This intermediate is identical to the one in Route A, and the subsequent nitration step proceeds as described before to furnish the final product. acs.org
Route C: Alkylation → Nitration → Bromination A third potential strategy involves alkylating fluorene to 9,9-dimethylfluorene, followed by nitration to produce 9,9-dimethyl-2-nitrofluorene as a key precursor. nih.gov This nitro-derivative is then brominated. The nitro group is deactivating, but the bromine is directed to the C-7 position, ultimately yielding the target compound, this compound. nih.gov
Each of these routes converges on the same final product but offers different strategic advantages depending on the efficiency and regioselectivity of each individual step.
Advanced Synthetic Transformations and Derivatizations of this compound
The chemical reactivity of this compound is dominated by the transformations of its two key functional groups: the bromo substituent at the 2-position and the nitro group at the 7-position. These sites allow for sequential or concurrent modifications, leading to a diverse array of fluorene derivatives.
Nucleophilic Substitution Reactions at the Bromo Position
The bromine atom at the 2-position of the fluorene ring is susceptible to nucleophilic substitution, providing a direct method for the introduction of a variety of functional groups. A notable example is the cyanation reaction, which replaces the bromo group with a nitrile moiety. This transformation is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, opening up additional avenues for derivatization.
A documented instance of this is the nucleophilic substitution of this compound with copper(I) cyanide (CuCN). This reaction proceeds in high yield to furnish 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile. nih.gov The introduction of the cyano group at the 2-position further enhances the electron-accepting character of that side of the molecule.
Table 1: Nucleophilic Substitution of this compound
| Reagent | Product | Yield | Reference |
| CuCN | 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile | High | nih.gov |
Transformations of the Nitro Group
The nitro group at the 7-position is a powerful electron-withdrawing group that can be readily transformed into other functionalities, most commonly an amino group. This reduction is a critical step in the synthesis of donor-acceptor type fluorene derivatives, which are of great interest in materials science.
The reduction of the nitro group in 9,9-dimethyl-7-nitro-9H-fluorene derivatives can be effectively achieved using various reducing agents. For instance, after the conversion of the bromo group to a nitrile, the resulting 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile can be reduced with hydrazine (B178648) to yield 7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrile. nih.gov This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the fluorene system. nih.gov Further modifications, such as reductive methylation, can then be performed on the newly formed amino group. nih.gov
The efficiency of nitroreduction in nitrofluorenes can be influenced by the presence of other substituents on the aromatic core. libretexts.org
Table 2: Transformation of the Nitro Group in a this compound Derivative
| Starting Material | Reagent | Product | Yield | Reference |
| 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile | Hydrazine | 7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrile | Not specified | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the further functionalization of the this compound core. The carbon-bromine bond serves as an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of complex derivatives.
Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. In the context of 2-bromo-7-nitrofluorene (B109882) derivatives, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position. researchgate.net These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a base. researchgate.netnih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields, especially with substrates bearing electron-withdrawing groups like the nitro moiety. nih.govresearchgate.net The synthesis of 2,7-diaryl substituted fluorenes often utilizes Suzuki coupling reactions. researchgate.net
Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.orgwikipedia.org For this compound, Sonogashira coupling provides a direct route to 2-alkynyl-7-nitrofluorene derivatives. These products are valuable intermediates for the construction of extended π-conjugated systems. mdpi.com Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. nih.govresearchgate.net The reactivity of the aryl halide in Sonogashira coupling can be influenced by the electronic nature of its substituents. researchgate.net
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is a powerful tool for the synthesis of arylamines from readily available starting materials. researchgate.net Applying this methodology to this compound would allow for the direct introduction of a wide range of primary and secondary amines at the 2-position, yielding various N-substituted 2-amino-7-nitrofluorene (B16417) derivatives. The reaction typically employs a palladium catalyst with a bulky electron-rich phosphine (B1218219) ligand and a strong base. researchgate.netresearchgate.net
Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Aromatic Scaffolds
| Coupling Reaction | Substrate Type | Coupling Partner | Catalyst/Ligand System | Product Type |
| Suzuki | Aryl Bromide | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl |
| Sonogashira | Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Arylalkyne |
| Buchwald-Hartwig | Aryl Bromide | Amine | Pd(OAc)₂ / Phosphine Ligand / Base | Arylamine |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the conformational details of a molecule.
Fourier-transform infrared (FTIR) spectroscopy of 2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Based on analyses of related fluorene (B118485) derivatives, the presence of the nitro group (NO₂) would be confirmed by strong asymmetric and symmetric stretching vibrations. acs.org Similarly, the carbon-bromine (C-Br) bond would produce a distinct absorption in the far-infrared region. The aromatic fluorene core would be evidenced by a series of C-H and C=C stretching and bending vibrations. The aliphatic 9,9-dimethyl groups would also present characteristic C-H stretching and bending modes.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | ~1520 |
| Nitro (NO₂) | Symmetric Stretch | ~1350 |
| Aromatic C-H | Stretch | 3100-3000 |
| Aromatic C=C | Stretch | 1600-1450 |
| Aliphatic C-H | Stretch | 2990-2850 |
| Carbon-Bromine (C-Br) | Stretch | ~600-550 |
Raman spectroscopy, which relies on inelastic scattering of monochromatic light, would provide complementary information. The aromatic ring vibrations, particularly the ring breathing modes, are typically strong in the Raman spectrum of fluorene derivatives. acs.org The symmetric stretch of the nitro group is also expected to be Raman active.
Electronic Absorption and Emission Spectroscopy for Elucidating Conjugation and Optical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental to understanding the electronic transitions and optical properties of conjugated molecules like this compound.
The UV-Vis absorption spectrum is dictated by the extent of π-conjugation in the fluorene system, which is influenced by the bromo and nitro substituents. The fluorene core itself gives rise to strong absorptions in the ultraviolet region. The introduction of the nitro group, a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the possibility of intramolecular charge transfer (ICT) transitions.
While the specific absorption maxima for this compound are not detailed in the available literature, studies on its derivatives used in the synthesis of nonlinear optical chromophores show intense low-energy bands in the visible region and higher-energy bands in the UV region. nih.gov
Fluorescence spectroscopy provides insights into the emissive properties of the molecule upon excitation. Many fluorene derivatives are known for their high fluorescence quantum yields. researchgate.net The emission wavelength and intensity are sensitive to the electronic nature of the substituents. The presence of a nitro group can sometimes quench fluorescence, but in other cases, it can lead to interesting solvatochromic and emissive properties in donor-acceptor systems. nih.gov
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an indispensable technique for confirming the molecular weight and elucidating the fragmentation pathways of a compound, thereby verifying its molecular structure. For this compound (C₁₅H₁₂BrNO₂), the molecular weight is 318.17 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Common fragmentation pathways for aromatic nitro compounds often involve the loss of NO₂ (46 Da) and NO (30 Da). Fragmentation of the fluorene core could also occur. The dimethyl groups at the 9-position can be lost as methyl radicals (CH₃, 15 Da). While a specific experimental mass spectrum for the title compound is not available in the searched literature, a predicted fragmentation pattern is outlined below.
| Ion | m/z (for ⁷⁹Br) | Description |
| [C₁₅H₁₂⁷⁹BrNO₂]⁺ | 317 | Molecular Ion (M⁺) |
| [C₁₅H₁₂⁷⁹BrO]⁺ | 287 | Loss of NO |
| [C₁₅H₁₂⁷⁹Br]⁺ | 271 | Loss of NO₂ |
| [C₁₄H₉⁷⁹BrNO₂]⁺ | 302 | Loss of CH₃ |
X-ray Diffraction Studies for Crystalline Structure and Molecular Geometry
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and intermolecular interactions.
Although a crystal structure for this compound has not been reported in the reviewed literature, the crystallographic data for the closely related compound, 2,7-Dibromo-9,9-dimethyl-9H-fluorene, offers valuable insights into the expected molecular geometry and packing. nih.govresearchgate.net
In the crystal structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene, the fluorene core is essentially planar. The 9,9-dimethyl groups are oriented nearly perpendicular to this plane, which minimizes steric hindrance and enhances the stability of the molecule. acs.org It is anticipated that this compound would adopt a similar conformation. The crystal packing is likely to be influenced by intermolecular interactions such as π-π stacking of the fluorene rings and potential interactions involving the bromine and nitro substituents.
The table below presents the crystallographic data for 2,7-Dibromo-9,9-dimethyl-9H-fluorene, which can serve as a model for the anticipated crystal system and unit cell dimensions of the title compound. nih.gov
| Parameter | 2,7-Dibromo-9,9-dimethyl-9H-fluorene |
| Chemical Formula | C₁₅H₁₂Br₂ |
| Formula Weight | 352.07 |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 17.097(4) |
| b (Å) | 11.161(3) |
| c (Å) | 6.9120(17) |
| V (ų) | 1319.0(6) |
| Z | 4 |
Theoretical and Computational Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations for Ground State Electronic Properties
DFT calculations are a cornerstone for modeling the ground state electronic properties of organic compounds. By approximating the electron density of a molecule, DFT can accurately predict geometries, orbital energies, and other electronic parameters that govern its reactivity and material properties.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The HOMO energy level is indicative of its electron-donating capability, while the LUMO energy level relates to its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔEH-L), is a critical parameter that influences the molecule's stability, electronic transitions, and conductivity.
For fluorene (B118485) derivatives, the HOMO and LUMO are typically delocalized over the π-conjugated system. In 2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene, the presence of the electron-withdrawing nitro group (-NO₂) at the 7-position and the bromo group (-Br) at the 2-position significantly influences these orbitals. The nitro group, being a strong acceptor, is expected to lower the energy of the LUMO, while the bromo group, with its moderate electron-withdrawing inductive effect and weak electron-donating resonance effect, will also modulate the orbital energies.
Computational studies on similar nitro-substituted fluorene derivatives have shown that the introduction of electron-withdrawing groups leads to a decrease in the HOMO-LUMO gap, which generally enhances the molecule's reactivity and can shift its absorption spectrum to longer wavelengths. For instance, DFT calculations on related fluorene systems demonstrate this trend clearly.
Table 1: Representative Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Substituted Fluorene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | ΔEH-L (eV) |
|---|---|---|---|
| 9,9-dimethylfluorene | -5.8 | -1.9 | 3.9 |
| 2-Nitro-9,9-dimethylfluorene | -6.1 | -2.5 | 3.6 |
| 2,7-Dinitro-9,9-dimethylfluorene | -6.5 | -3.0 | 3.5 |
Note: The values presented are illustrative and based on typical DFT calculation results for analogous compounds. Actual values for this compound would require specific calculations.
The substitution pattern of this compound, with a bromo group at one end and a nitro group at the other, suggests the potential for intramolecular charge transfer (ICT). Upon photoexcitation, an electron can be promoted from the HOMO to the LUMO. In molecules with a distinct donor-acceptor character, this can lead to a significant redistribution of electron density.
In this specific molecule, the fluorene core acts as the π-bridge. The nitro group at the 7-position serves as a strong electron acceptor. Theoretical studies on similar donor-π-acceptor fluorene systems have shown that the LUMO is often localized on the acceptor moiety (the nitro group in this case), while the HOMO is distributed across the fluorene backbone. This separation of the frontier orbitals is a hallmark of ICT. DFT calculations can map the electron density distribution in both the ground and excited states, providing a visual representation of this charge transfer phenomenon. This ICT character is crucial for applications in nonlinear optics and as sensitizers in solar cells.
For applications in organic electronics, the efficiency of charge transport between molecules is paramount. The charge hopping rate in organic materials is described by Marcus theory, where a key parameter is the reorganization energy (λ). The reorganization energy is the energy required for a molecule to adjust its geometry from the neutral state to the charged state (and vice versa). A lower reorganization energy generally leads to a higher charge mobility.
The total reorganization energy is comprised of an internal component (λint), related to the geometry changes within the molecule, and an external component (λext), related to the polarization of the surrounding medium. DFT calculations are instrumental in determining the internal reorganization energy. This is achieved by optimizing the geometry of the molecule in both its neutral and charged (anionic and cationic) states.
For fluorene derivatives, which possess a rigid conjugated framework, the internal reorganization energies are typically low, making them promising candidates for charge-transporting materials. The substituents can, however, influence these values. Calculations on various functionalized aromatic molecules have shown that the nature and position of substituent groups can tune the reorganization energy. For this compound, specific DFT calculations would be needed to quantify the hole and electron reorganization energies to fully assess its potential as a p-type or n-type semiconductor.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior
While DFT is excellent for ground-state properties, TD-DFT is the computational tool of choice for investigating excited states and, consequently, the photophysical behavior of molecules. TD-DFT can predict absorption and emission spectra, as well as provide insights into the nature of electronic transitions.
TD-DFT calculations can simulate the UV-Vis absorption spectrum of a molecule by calculating the energies of vertical electronic excitations from the ground state to various excited states. For this compound, the lowest energy absorption band would correspond to the HOMO → LUMO transition. Due to the expected ICT character, this band is likely to be intense and located at a longer wavelength compared to unsubstituted fluorene.
Similarly, TD-DFT can be used to predict the fluorescence spectrum by calculating the energy of the transition from the optimized first excited state back to the ground state. The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated. This is an important parameter as a large Stokes shift is often desirable in applications like organic light-emitting diodes (OLEDs) and fluorescent probes.
Table 2: Illustrative TD-DFT Predicted Absorption and Emission Wavelengths for Substituted Fluorenes
| Compound | Predicted λabs (nm) | Predicted λem (nm) |
|---|---|---|
| 9,9-dimethylfluorene | ~300 | ~310 |
| 2-Nitro-9,9-dimethylfluorene | ~350 | ~400 |
Note: These are representative values for analogous systems. The actual spectral properties of this compound would depend on the specific level of theory and solvent models used in the calculation.
The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy splitting (ΔEST), is a crucial parameter in photochemistry and materials science. In the context of OLEDs, a small ΔEST is desirable for materials that exhibit thermally activated delayed fluorescence (TADF), which can significantly enhance the device efficiency.
TD-DFT can be employed to calculate the energies of both the S₁ and T₁ states. For fluorene derivatives, the ΔEST is influenced by the degree of spatial overlap between the HOMO and LUMO. In molecules with a significant ICT character, where the HOMO and LUMO are spatially separated, the ΔEST tends to be small. Given the donor-acceptor nature imparted by the nitro group in this compound, it is plausible that it would exhibit a relatively small singlet-triplet splitting, a property that could be further investigated and confirmed through specific TD-DFT calculations.
Computational Studies on Substituent Effects (Bromo, Nitro, Dimethyl) on Electronic Structure and Reactivity
The electronic properties and reactivity of the this compound molecule are profoundly influenced by its distinct substituents: the electron-withdrawing bromo and nitro groups, and the electron-donating dimethyl groups at the C-9 position. Computational studies, particularly those employing Density Functional Theory (DFT), provide a quantitative understanding of these effects.
The presence of strong electron-withdrawing groups is known to decrease the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For fluorene derivatives, this reduced gap signifies lower stability and consequently, higher reactivity. researchgate.net The nitro group, in particular, is a potent electron-accepting substituent that significantly enhances the electron-accepting ability of the fluorene core. nih.gov This effect is crucial in creating "push-pull" systems, where electron-donating and electron-accepting moieties are strategically placed to modulate the molecule's electronic properties, such as its nonlinear optical (NLO) response. nih.gov
In the case of this compound, the bromo group at the C-2 position and the nitro group at the C-7 position act as electron acceptors. Theoretical calculations performed using the Gaussian 09 suite with the B3LYP functional and 6-31G(d,p) basis set are instrumental in optimizing the molecular geometry and calculating electronic properties. nih.gov The dimethyl groups at the C-9 position, while primarily ensuring solubility and preventing aggregation, also contribute to the electronic structure. mdpi.comresearchgate.net Their substitution at the methylene (B1212753) bridge is a common strategy to maintain the long-term stability of fluorene-based materials by protecting the particularly reactive 9-position. mdpi.comresearchgate.net
Computational models can predict key electronic parameters, which are summarized in the interactive table below.
| Property | Effect of Substituents | Significance |
| HOMO-LUMO Gap | Decreased by electron-withdrawing nitro and bromo groups. | A smaller gap indicates higher reactivity and facilitates intramolecular charge transfer (ICT). researchgate.netnih.gov |
| Electron Affinity | Increased by the nitro group, enhancing the molecule's character as an electron acceptor. nih.gov | Crucial for applications in electronic materials and for creating push-pull chromophores. nih.gov |
| First Hyperpolarizability (β) | Modulated by the push-pull nature created by the donor/acceptor substituents. | Determines the second-order nonlinear optical (NLO) response of the molecule. nih.gov |
| Reactivity | The electron-deficient aromatic rings are more susceptible to nucleophilic attack. | The overall reactivity is a function of the combined electronic influence of all substituents. |
Conformational Analysis and Torsional Potential of the Fluorene Framework
The three-dimensional structure and flexibility of the fluorene framework are critical to its properties. Conformational analysis and the study of torsional potentials, often conducted using ab initio Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT methods, reveal the molecule's preferred shapes and the energy barriers to rotation. rsc.org
The fluorene unit itself is a rigid, planar aromatic system. However, substitutions can introduce steric strain and cause deviations from planarity. In 9,9-disubstituted fluorenes, such as 9,9-dimethyl-9H-fluorene, a slight twist in the fluorene unit can be observed, with a small inclination angle between the two benzene (B151609) rings. mdpi.com This inherent rigidity, combined with the torsional motions of its substituents, is fundamental to its mechanochemical reactivity. nih.gov
Theoretical studies on substituted fluorenes show that computational methods like MP2 and B3LYP can accurately predict torsional potentials. rsc.org These potentials describe the energy changes associated with the rotation around specific bonds. For the fluorene framework, key torsional angles define the orientation of substituents relative to the core and the slight twisting of the biphenyl (B1667301) unit itself.
The conformational rigidity imposed by the fluorene group, coupled with the torsional motions of its substituents, dictates how the molecule interacts with its environment and responds to external stimuli. nih.gov For instance, in mechanophore applications, the way mechanical force is coupled to distinct torsional motions can significantly alter chemical reactivity. nih.gov
The table below outlines key conformational and torsional parameters for substituted fluorene systems.
| Parameter | Description | Computational Insight |
| Fluorene Unit Planarity | The degree to which the biphenyl system of the fluorene core lies in a single plane. | Crystal structures of related compounds like 2,7-dibromo-9,9-dimethyl-9H-fluorene show the carbon and bromine atoms to be almost perfectly coplanar. nih.govresearchgate.net |
| Inter-ring Torsion Angle | The dihedral angle between the two benzene rings of the fluorene moiety. | While generally small, slight twisting can occur due to crystal packing or bulky substituents. mdpi.com |
| Substituent Torsion Angles | The dihedral angles defining the orientation of the bromo and nitro groups relative to the aromatic rings. | These angles influence the extent of electronic conjugation between the substituents and the fluorene core. |
| Torsional Energy Barriers | The energy required to rotate around specific bonds, such as the C-N bond of the nitro group. | Calculations using methods like MP2 and DFT can quantify these barriers, revealing the conformational flexibility of the molecule. rsc.org |
Contributions to Organic Electronic and Optoelectronic Materials Research
Role as an Electron-Accepting Moiety in Donor-Acceptor Systems
In the design of functional organic materials, the creation of donor-acceptor (D-A) systems is a fundamental strategy to tune their electronic and optical properties. These systems typically consist of an electron-rich "donor" unit connected to an electron-poor "acceptor" unit through a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is crucial for many applications.
2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene serves as an effective electron-accepting moiety (A). The strong electron-withdrawing nature of the nitro (–NO₂) group significantly lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the fluorene (B118485) system. When this nitrofluorene unit is coupled with a suitable electron-donating molecule, the resulting D-A compound exhibits a characteristic ICT band in its absorption spectrum. researchgate.netrsc.org The energy of this ICT can be systematically modified by changing the strength of the donor or by altering the substituents on the fluorene acceptor core. researchgate.net This tunability is essential for designing materials with specific absorption and emission characteristics tailored for various optoelectronic devices. Research has demonstrated the synthesis of novel D-π-A compounds where nitrofluorene acts as the acceptor, leading to materials with significant intramolecular charge transfer. researchgate.net
| Feature | Description | Significance in D-A Systems |
| Fluorene Core | A rigid, planar, π-conjugated system. | Provides a stable and efficient bridge for charge transfer. |
| Nitro Group (–NO₂) at C7 | A strong electron-withdrawing group. | Lowers the LUMO energy level, establishing the moiety as a strong electron acceptor. |
| Bromo Group (–Br) at C2 | A reactive site for chemical modification. | Enables the covalent linking of the fluorene acceptor to various donor units via cross-coupling reactions. |
Application in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)
Fluorene derivatives are widely recognized for their high photoluminescence quantum yields, excellent thermal stability, and good charge transport properties, making them prime candidates for use in OLEDs and OSCs. researchgate.net this compound is a key intermediate in the synthesis of more complex molecules designed for these applications. The versatility of the bromo- group allows for its incorporation into a wide array of functional materials, from emissive layers to charge transport layers. sigmaaldrich.com
Hole-transporting materials (HTMs) are a critical component in many optoelectronic devices, including OLEDs and perovskite solar cells, where they facilitate the efficient extraction and transport of positive charge carriers (holes). mdpi.com While the nitrofluorene moiety itself is electron-accepting, this compound can be chemically transformed into derivatives suitable as HTMs. For instance, the nitro group can be reduced to an amino group, which is an electron-donating moiety. This resulting aminofluorene can then be further functionalized, often by attaching other aromatic amines like triphenylamine, to create highly efficient HTMs. nih.govnih.gov The incorporation of the fluorene unit into HTM structures is known to enhance thermal stability and solubility, leading to improved device performance and lifetime. nih.govrsc.org
The fluorene core is intrinsically a blue-light emitter, and its derivatives are among the most important classes of materials for blue OLEDs. researchgate.net The rigid structure of fluorene helps to prevent non-radiative decay processes, leading to high emission efficiencies. This compound serves as a versatile starting material for creating novel blue-emitting compounds. Through chemical modification at the bromine and nitro positions, the electronic properties of the fluorene core can be precisely tuned to achieve deep-blue emission with high color purity. researchgate.netresearchgate.net For example, replacing the electron-withdrawing nitro group with various electron-donating or other chromophoric units can shift the emission wavelength and enhance quantum efficiency. researchgate.net The development of stable and efficient blue emitters remains a significant challenge in OLED technology, and fluorene-based compounds derived from this precursor are promising solutions. researchgate.net
Development of Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational for technologies like frequency conversion and optical switching. A common molecular design for second-order NLO materials is the D-π-A architecture, where a donor and an acceptor are connected by a π-conjugated system. This arrangement creates a large difference in the dipole moment between the ground and excited states, leading to a high molecular first hyperpolarizability (β), which is a measure of the NLO response. ru.nl
This compound is an ideal precursor for synthesizing such NLO chromophores. nih.govacs.org The nitrofluorene unit acts as the π-conjugated acceptor. By reacting the bromo- position with a strong electron donor (e.g., a dimethylamino group), a classic "push-pull" system is created across the fluorene bridge. nih.govacs.org Studies on such fluorene-based chromophores have demonstrated significant NLO behavior. nih.govacs.org The thermal stability imparted by the fluorene core is an additional advantage for practical NLO device applications. ru.nlresearchgate.net
Example of NLO Chromophore Synthesis:
| Starting Material | Reaction | Resulting Structure | NLO Property |
|---|
Integration into Conjugated Polymers for Electronic and Photonic Applications
Conjugated polymers are a class of organic materials that possess alternating single and double bonds along their backbone, resulting in a delocalized π-electron system. This structure imparts semiconducting properties, making them suitable for a wide range of electronic and photonic applications, including transistors, sensors, solar cells, and LEDs. researchgate.netnih.govucla.edu
Fluorene-based polymers are particularly noteworthy due to their strong blue emission, high charge carrier mobility, and excellent stability. researchgate.net this compound can be used as a monomer in polymerization reactions. The bromine atom provides a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which are powerful methods for forming the carbon-carbon bonds necessary for a polymer backbone. By copolymerizing this monomer with other aromatic units (comonomers), polymers with tailored electronic and optical properties can be synthesized. researchgate.net The inclusion of the electron-accepting nitrofluorene unit into the polymer chain can be used to control the polymer's LUMO level, which is critical for applications in organic solar cells and electron-transporting materials.
In the synthesis of conjugated polymers, controlling the molecular weight and the distribution of chain lengths (polydispersity) is crucial, as these parameters directly influence the material's processing, morphology, and final device performance. While specific studies detailing molecular weight control using this compound are not extensively documented, the principles of step-growth polymerization, such as Suzuki coupling, are well-established.
The molecular weight of the resulting polymer can be controlled by several factors:
Stoichiometry: A slight excess of one of the bifunctional monomers can be used to cap the polymer chains, thereby limiting the final molecular weight.
Reaction Time and Temperature: These conditions affect the rate of polymerization and can be optimized to target a specific chain length.
Catalyst Concentration: The amount and type of catalyst can influence the polymerization kinetics.
End-Capping: The deliberate addition of a monofunctional reagent can terminate chain growth, allowing for the synthesis of well-defined oligomers or polymers with a narrow molecular weight distribution.
Through careful control of these polymerization conditions, this compound can be incorporated into well-defined oligomers and polymers, enabling a systematic investigation of the structure-property relationships essential for advancing electronic and photonic applications. researchgate.net
Functionalization for Tunable Emission and Electrical Properties
The presence of both a bromo and a nitro group on the 9,9-dimethylfluorene core allows for extensive functionalization to create materials with highly tunable properties. The bromo group is amenable to substitution reactions, while the nitro group can be reduced to an amine and further modified. This versatility is particularly valuable in the development of "push-pull" chromophores, where electron-donor and electron-acceptor groups are positioned at opposite ends of a π-conjugated system to modulate the material's electronic and nonlinear optical (NLO) properties.
In one synthetic approach, this compound is used as a precursor. nih.govnih.gov The bromo group undergoes nucleophilic substitution with copper cyanide (CuCN) to yield 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile. nih.govnih.gov Subsequently, the nitro group is reduced using hydrazine (B178648) to furnish an amino group, which can then be converted into a dimethylamino donor group. nih.govnih.gov This strategic modification transforms the fluorene core into a platform for creating chromophores with significant first hyperpolarizability (β) values, a key parameter for NLO materials used in applications like optical switching and data storage. nih.govnih.gov By systematically altering the donor and acceptor moieties attached to the fluorene scaffold, researchers can fine-tune the emission wavelengths and electrical characteristics of the final compounds. mdpi.com
Design of Wide Bandgap Donor Materials for Photovoltaics
In the field of organic photovoltaics (OPVs), particularly non-fullerene organic solar cells, there is a significant demand for high-performance wide-bandgap (WBG) polymer donors. rsc.orgnih.gov Fluorene derivatives are attractive candidates for these materials due to their excellent thermal stability, processability, and charge-transporting properties. nih.gov The 2-bromo-7-nitro-9,9-dimethyl-9H-fluorene scaffold is a strategic starting point for designing such donor materials.
The electron-withdrawing nitro group and the versatile bromo group (a key handle for cross-coupling reactions like Suzuki and Sonogashira) allow for the construction of donor-acceptor (D-A) copolymers. mdpi.com This D-A architecture is a cornerstone strategy for tuning the bandgap of conjugated polymers. Density functional theory (DFT) calculations have shown that incorporating nitro groups into fluorene-based molecules can effectively lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level and shift absorption spectra into regions of high solar photon flux. researchgate.net This makes nitro-functionalized fluorene derivatives excellent candidates for use in dye-sensitized and organic solar cells. researchgate.net By polymerizing such functionalized fluorene monomers, materials with wide optical bandgaps (typically >1.8 eV) can be synthesized, which are necessary to ensure broad solar spectrum absorption when paired with narrow-bandgap small-molecule acceptors. nih.gov
Utility in Fluorescent Probes and Dyes for Advanced Imaging and Sensing
The fluorene ring system is known to produce fluorophores with high fluorescence quantum yields (>0.7) and significant photostability, making it an ideal platform for developing fluorescent probes and dyes. nih.gov These probes are crucial for advanced biological imaging techniques, including two-photon fluorescence microscopy, which allows for the study of dynamic cellular processes in living tissues. nih.govucf.edu
The functional groups on this compound are instrumental in tailoring the properties of these probes. The nitro group, being a powerful electron acceptor, can be used to create donor-acceptor-donor (D-A-D) type fluorophores. nih.gov For instance, the direct nitration of a fluorene derivative is a key step in synthesizing probes that exhibit high fluorescence quantum yields and large two-photon absorption cross-sections, properties that are essential for high-contrast imaging. nih.gov By modifying the fluorene core, researchers can develop probes that target specific organelles, such as lysosomes, or respond to changes in their local environment, a property known as solvatochromism.
Sensing Applications for Explosives and Other Analytes
Fluorene-based conjugated polymers have emerged as highly sensitive materials for the detection of nitroaromatic explosives, such as 2,4,6-trinitrophenol (TNP), which pose significant security and health risks. nih.govnih.gov The detection mechanism relies on fluorescence quenching, often referred to as a "turn-off" response. nih.gov
When the electron-rich fluorene polymer is exposed to an electron-deficient nitroaromatic compound like TNP, a photoinduced electron transfer process can occur. nih.gov Upon excitation, the polymer's excited state is quenched as an electron is transferred to the analyte, preventing radiative decay (fluorescence). This process results in a dramatic decrease in the polymer's fluorescence intensity, providing a clear signal for the presence of the explosive. This method is exceptionally sensitive, with studies reporting detection limits in the picomolar (pM) range for TNP in aqueous media. nih.govnih.gov The high selectivity of these sensors for TNP is attributed to specific π-π stacking and electrostatic interactions between the polymer and the analyte. nih.gov
| Polymer Sensor | Analyte | Detection Limit (in Aqueous Medium) | Sensing Mechanism |
| Fluorene-based CP 1 | TNP | 3.2 pM | Fluorescence Quenching |
| Fluorene-based CP 2 | TNP | 5.7 pM | Fluorescence Quenching |
| Fluorene-based CP 3 | TNP | 6.1 pM | Fluorescence Quenching |
This table summarizes the performance of three different fluorene-based conjugated polymers (CPs) for the detection of 2,4,6-trinitrophenol (TNP), highlighting their remarkable sensitivity. nih.gov
Beyond explosives, the adaptable chemistry of the fluorene scaffold allows for the design of chemosensors for various other analytes, such as cyanide ions, by incorporating different reactive sites into the molecular structure. researchgate.net
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of fluorene (B118485) derivatives is a mature field, yet the drive for greater efficiency, cost-effectiveness, and environmental responsibility continues to fuel innovation. researchgate.net Future research will likely focus on moving beyond traditional multi-step synthetic routes, which can be time-consuming and generate significant waste.
Key areas of exploration include:
Greener Synthesis: Researchers are investigating methods that utilize less hazardous reagents and solvents. For instance, the development of aerobic oxidation processes to produce fluorenones, the precursors to many fluorene derivatives, using air as the oxidant in the presence of a catalyst like potassium hydroxide (B78521) (KOH) in THF, represents a move towards more sustainable chemistry. rsc.org Another green approach involves using water as the sole solvent for bromination and nitration reactions, which can yield products in the 90-98% range under mild conditions. researchgate.netresearchgate.net
Catalytic Efficiency: The use of transition-metal catalysis and phase transfer catalysts, such as crown ethers, is being explored to achieve high conversion rates and selectivity in the synthesis of fluorenones and their derivatives. researchgate.netgoogle.comwipo.int Palladium-catalyzed cascade reactions, for example, offer a pathway to construct complex spirocyclic frameworks from related starting materials, a strategy that could be adapted for fluorene derivatives. acs.org
Process Optimization: For industrial-scale production, methods that allow for the recycling of solvents and catalysts are crucial. Processes where the filtrate containing the solvent, alkali, and catalyst can be directly reused are highly desirable for creating an energy-saving and environmentally friendly chemical synthesis process. google.comwipo.int
Table 1: Comparison of Synthetic Methodologies for Fluorene Derivatives
| Method | Reagents/Catalysts | Conditions | Advantages |
|---|---|---|---|
| Aerobic Oxidation | 9H-fluorenes, KOH, Air | Ambient conditions, THF solvent | High yield and purity, environmentally friendly oxidant (air). rsc.org |
| Nitration in Water | Fluorenone, HNO₃/H₂SO₄ | 80-120°C, Water as solvent | High chemo- and regioselectivity (90-98% yield), minimal organic solvent use. researchgate.netresearchgate.net |
| Phase Transfer Catalysis | Fluorene, Alkali, Crown Ether, O₂ | 50-65°C, Organic solvent/water | 100% conversion and selectivity, recyclable solvent and catalyst system. google.comwipo.int |
| Palladium-Catalyzed Cascade | 1,4-diyn-3-yl carbonates, Pd₂(dba)₃ | Varies (e.g., 36h under Ar) | Constructs complex fused and spirocyclic architectures with high diastereoselectivity. acs.org |
Advanced Computational Modeling for Predictive Material Design
Computational chemistry is becoming an indispensable tool for accelerating materials discovery, reducing the reliance on trial-and-error laboratory synthesis. mit.edunih.gov For a molecule like 2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene, computational modeling offers profound insights into its behavior and potential.
Future research in this area will involve:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to optimize molecular geometries and predict fundamental electronic properties. nih.gov For instance, calculations using the B3LYP functional group can determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for applications in organic electronics. nih.gov
Predictive Algorithms: The integration of artificial intelligence (AI) and machine learning with computational models allows for the high-throughput screening of virtual compounds. mit.edunih.gov By inputting desired properties (e.g., specific energy gaps, hyperpolarizability), algorithms can predict which modifications to the this compound structure would yield the best-performing materials for a target application. mit.edunih.govyoutube.com
Structure-Property Relationship Elucidation: Theoretical studies can corroborate experimental findings and explain observed phenomena. For example, computational analysis can help understand the nature of stable radicals that may form during the synthesis of certain polyarylated fluorene derivatives. researchgate.net This predictive power is essential for designing next-generation materials for electronics, optics, and even biomaterials. mit.edunih.gov
Table 2: Computational Models for Predicting Fluorene Derivative Properties
| Model/Method | Predicted Property | Significance in Material Design |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, reaction pathways. researchgate.netnih.gov | Predicts electronic structure and reactivity, essential for designing semiconductors and catalysts. nih.gov |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited states. nih.gov | Simulates optical properties, crucial for developing dyes, sensors, and OLED materials. nih.gov |
| Molecular Dynamics (MD) | Thermo-mechanical properties, molecular packing in solid state. materialsdesign.com | Predicts material stability, processability, and performance in devices. materialsdesign.comnih.govresearchgate.net |
| AI / Machine Learning | High-throughput screening of properties for new structures. mit.edunih.gov | Accelerates the discovery of novel materials with optimized, targeted functions. youtube.com |
Development of Next-Generation Organic Electronic Devices
Fluorene and its derivatives are cornerstone materials in the field of organic electronics due to their high photoluminescence quantum yields, good thermal stability, and tunable electronic properties. nih.govresearchgate.netnbinno.com The 9,9-dimethyl substitution, in particular, enhances solubility and prevents aggregation, which is beneficial for device performance and longevity. nbinno.com
The specific structure of this compound makes it a promising precursor for materials in:
Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing nature of the bromo and nitro groups can be used to tune the emission color and improve charge injection/transport balance in OLEDs. nbinno.comrsc.org Fluorene-based polymers and small molecules are known for their efficient blue emission, a critical component for full-color displays and solid-state lighting. sigmaaldrich.com
Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the fluorene core facilitates efficient charge transport. By modifying the substituents, it is possible to engineer either p-type (hole-transporting) or n-type (electron-transporting) semiconductors, the fundamental components of OFETs. rsc.org
Table 3: Properties of Fluorene Derivatives for Organic Electronic Devices
| Device Type | Key Material Property | Influence of Substituents (Bromo, Nitro, Alkyl) |
|---|---|---|
| OLED | High quantum yield, color purity (especially blue), charge carrier mobility. nbinno.comrsc.org | Bromo and nitro groups can tune emission color and electron affinity. Alkyl groups improve processability and film morphology. researchgate.netnbinno.com |
| OFET | High charge carrier mobility, structural ordering (packing). rsc.org | The rigid fluorene core promotes π-π stacking for efficient charge transport. Substituents modulate the energy levels for n-type or p-type behavior. nih.govrsc.org |
| OSC | Broad absorption spectrum, appropriate HOMO/LUMO levels for charge separation. sigmaaldrich.comsigmaaldrich.com | Donor-acceptor structures based on fluorene can be designed to match the solar spectrum and optimize energy level alignment. researchgate.net |
Investigation of Multifunctional Fluorene Derivatives in Emerging Technologies
The versatility of the fluorene scaffold extends beyond conventional electronics. The ability to introduce a wide variety of functional groups allows for the design of "smart" materials with multiple functionalities integrated into a single molecule. This compound serves as an excellent starting point for creating such complex systems. researchgate.netnih.gov
Future research will focus on developing derivatives for:
Nonlinear Optics (NLO): Donor-π-acceptor (D-π-A) molecules can exhibit large second-order NLO responses, which are useful for applications in telecommunications and optical computing. nih.gov The fluorene unit can act as an effective π-bridge, and the bromo and nitro groups provide strong electron-accepting character. nih.gov Synthetic strategies involve replacing the bromo group with other functionalities to further modulate the push-pull nature of the molecule. nih.gov
Chemosensors: The fluorescent properties of fluorene derivatives are often sensitive to their local environment. This sensitivity can be exploited to detect specific analytes, such as ions or volatile organic compounds. For example, a fluorenone-derived sensor was developed to detect acetone (B3395972) vapor and picric acid through distinct colorimetric and vapochromic responses. researchgate.net
Bioimaging: By attaching specific targeting moieties and tuning the emission to the near-infrared (NIR) region, fluorene-based fluorophores can be developed for two-photon fluorescence microscopy, which allows for deep-tissue imaging with reduced background signal. researchgate.net
Table 4: Potential Applications of Multifunctional Fluorene Derivatives
| Emerging Technology | Required Functionality | Role of this compound or its Derivatives |
|---|---|---|
| Nonlinear Optics (NLO) | High first hyperpolarizability (β), thermal stability. nih.gov | Serves as a precursor to D-π-A chromophores; the fluorene core is the π-linker and nitro/bromo groups are acceptors. nih.gov |
| Chemosensors | Environmentally sensitive fluorescence (vapochromism/solvatochromism), analyte selectivity. researchgate.net | The core structure can be functionalized to create binding sites for specific analytes, with changes detected via fluorescence. researchgate.net |
| Molecular Motors | Light- or chemically-induced conformational changes. researchgate.net | The rigid fluorene scaffold can be incorporated into larger molecular systems that undergo controlled motion. researchgate.net |
| Two-Photon Bioimaging | High two-photon absorption cross-section, biocompatibility, NIR emission. researchgate.net | The core fluorophore can be modified to enhance optical properties and attach biological targeting groups. researchgate.net |
Q & A
Q. What synthetic methodologies are optimal for preparing 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene, and how can reaction conditions be optimized for high yields?
The compound is synthesized via regioselective nitration of 2-bromo-9,9-dimethylfluorene. Evidence indicates that using Cu(NO₃)₂ as a nitrating agent achieves a 94% yield, significantly higher than traditional methods (e.g., 75% in prior literature). Key optimization strategies include:
- Catalyst selection : Cu(NO₃)₂ enhances regioselectivity for the 7-position due to its electrophilic directing effects.
- Stoichiometry : Limiting the nitrating agent to 0.5 equivalents minimizes over-nitration.
- Temperature control : Moderate temperatures (e.g., 40–60°C) prevent decomposition of the nitro group .
Q. What analytical techniques are recommended for characterizing purity and structural confirmation of this compound?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromo at C2, nitro at C7).
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98% for synthetic batches).
- Mass Spectrometry (MS) : Confirm molecular weight (C₁₅H₁₃BrNO₂, theoretical MW: 334.17 g/mol).
- Melting Point Analysis : Compare observed vs. literature values to detect impurities .
Q. How should this compound be stored to ensure stability, and what are its key physicochemical properties?
- Storage : Seal in dry containers at room temperature to prevent hydrolysis of the nitro group.
- Stability : Stable under inert atmospheres (N₂/Ar); avoid prolonged exposure to light to prevent photodegradation.
- Key Properties : Density ~1.7 g/cm³ (estimated from analogs), refractive index ~1.66 (similar to fluorene derivatives) .
Q. What safety precautions are critical when handling this compound?
- Hazard Classification : Classified under CLP Regulation (EC) No 1272/2008; likely irritant (H315, H319) due to nitro and bromo groups.
- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .
Advanced Research Questions
Q. How does the bromo substituent influence regioselectivity in nitration reactions of 9,9-dimethylfluorene derivatives?
The bromine atom at C2 acts as a meta-directing group, steering nitration to the C7 position. Computational studies (e.g., DFT calculations) suggest that steric effects from the 9,9-dimethyl groups further enhance selectivity by destabilizing alternative transition states. Experimental validation via X-ray crystallography (if crystals are obtainable) can confirm substitution patterns .
Q. What mechanistic insights explain the superior yield of this compound compared to non-brominated analogs?
The bromine atom increases electron-withdrawing effects, activating the fluorene core for nitration. Kinetic studies reveal faster reaction rates for brominated substrates due to lowered activation energy. Contrastingly, non-brominated analogs (e.g., 9,9-dimethylfluorene) require harsher conditions, leading to side reactions and lower yields .
Q. Can this compound serve as a precursor for pharmaceuticals or functional materials?
Yes. Derivatives of 7-nitrofluorene are intermediates in synthesizing antiviral agents (e.g., ledipasvir analogs) and organic semiconductors. For example:
Q. How should researchers address contradictions in reported yields or regioselectivity across studies?
Discrepancies often arise from:
- Catalyst Purity : Trace metals in Cu(NO₃)₂ may alter reactivity; use ultra-pure reagents.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. non-polar (e.g., toluene) influence reaction pathways.
- Analytical Validation : Cross-validate results using multiple techniques (e.g., HPLC + NMR) to rule out impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
